

(Rac)-Lys-SMCC-DM1: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	(Rac)-Lys-SMCC-DM1	
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An in-depth exploration of the structure, properties, and applications of a pivotal linker-payload in antibody-drug conjugates.

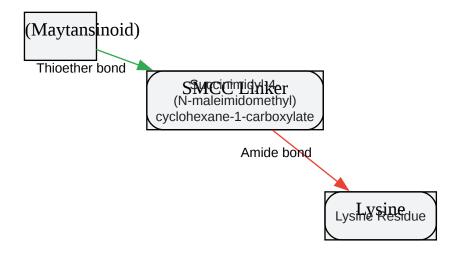
This technical guide provides a detailed overview of **(Rac)-Lys-SMCC-DM1**, a critical component in the field of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and the underlying mechanism of action of this potent cytotoxic agent. Furthermore, it offers a compilation of detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs incorporating this linker-payload system.

Structure and Physicochemical Properties

(Rac)-Lys-SMCC-DM1 is the racemic form of Lys-SMCC-DM1, which is the active metabolite of the highly successful ADC, Trastuzumab emtansine (T-DM1). It is a complex molecule consisting of the potent microtubule-disrupting agent DM1, a derivative of maytansine, connected to a lysine residue via a stable, non-cleavable thioether linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The SMCC linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is released only after the ADC is internalized and degraded within the target cancer cell.

The chemical structure of (Rac)-Lys-SMCC-DM1 is presented below:





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Caption: Chemical structure of (Rac)-Lys-SMCC-DM1.

Quantitative physicochemical properties of Lys-SMCC-DM1 are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C53H75CIN6O15S	[1][2]
Molecular Weight	1103.71 g/mol	[1][2]
Purity	≥98%	[3]
Solubility	DMSO: ≥ 60 mg/mL (54.36 mM) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.5 mg/mL (2.27 mM)	[1][2][3][4][5]
Storage (Powder)	-20°C for 3 years	[3]
Storage (In Solvent)	-80°C for 1 year	[3]
IC50 (KPL-4 cells)	24.8 nM	[2]
IC50 (MDA-MB-468 cells)	40.5 nM	[2]

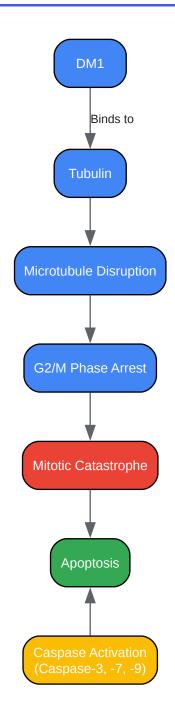


Mechanism of Action: Microtubule Disruption and Apoptosis

The cytotoxic activity of Lys-SMCC-DM1 stems from the potent anti-mitotic properties of its DM1 payload. Upon release within the cancer cell, DM1 binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization and the suppression of microtubule dynamics lead to a prolonged arrest of the cell cycle in the G2/M phase.[6] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of caspase-dependent pathways.[7][8]

The signaling pathway leading to apoptosis following DM1-induced microtubule disruption is illustrated below.





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Caption: DM1-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, characterization, and evaluation of ADCs utilizing the Lys-SMCC-DM1 linker-payload system.



Synthesis of Antibody-SMCC-DM1 Conjugate

This protocol describes a two-step process for the conjugation of SMCC-DM1 to an antibody via lysine residues.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
- SMCC-DM1
- Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)
- Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)[9]
- Quenching solution (e.g., glycine)
- Ultrafiltration devices (e.g., Amicon-30 kDa) for purification[9]

Procedure:

- Antibody Preparation: Adjust the concentration of the mAb to 2 mg/mL using the conjugation buffer.[9]
- SMCC-DM1 Preparation: Dissolve SMCC-DM1 in DMSO or DMA to a stock concentration of 20 mM.[10]
- Conjugation Reaction:
 - Add a calculated molar excess of the SMCC-DM1 stock solution to the antibody solution. A
 15-fold molar excess is a common starting point.[9][11]
 - Incubate the reaction mixture at a controlled temperature, for instance, 32°C for 2-24 hours, to achieve the desired drug-to-antibody ratio (DAR).[9]
- Quenching (Optional but Recommended): Add a quenching solution like glycine to cap any unreacted SMCC linkers.



• Purification: Remove unreacted SMCC-DM1 and other small molecule byproducts by ultrafiltration.[9] Repeated wash and concentration steps may be necessary.

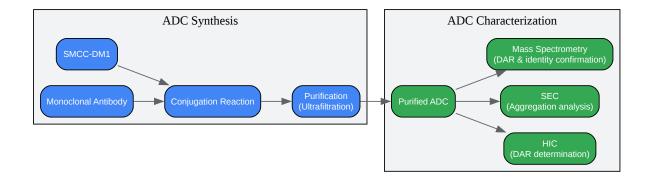
Characterization of the Antibody-Drug Conjugate

Thorough characterization of the resulting ADC is crucial to ensure its quality, consistency, and efficacy.

Key Analytical Techniques:

- Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[12][13][14][15] ADCs with higher drug loads are more hydrophobic and elute later.
- Size Exclusion Chromatography (SEC): Assesses the presence of aggregates and fragments in the ADC preparation.[12][16][17]
- Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC and its subunits, confirming the successful conjugation and determining the DAR.[12][13][16][17][18]
- UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance of the antibody and the drug at their respective characteristic wavelengths.[13]
 [14]

The general workflow for ADC synthesis and characterization is depicted below.





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Caption: Experimental workflow for ADC synthesis and characterization.

In Vitro Cytotoxicity Assay

The cytotoxic potential of the ADC is evaluated using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.[19][20][21][22][23]

Materials:

- Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
- Complete cell culture medium
- 96-well plates
- Antibody-drug conjugate (ADC)
- Control antibody (unconjugated)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[20]
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
- ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody. Include untreated cells as a control.
- Incubation: Incubate the plates for a period that allows for ADC internalization and induction of cell death (typically 48-144 hours).[20]



- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
 [19][20]
- Formazan Solubilization: Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.[19]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [20]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

(Rac)-Lys-SMCC-DM1 is a cornerstone of modern antibody-drug conjugate development. Its well-defined structure, potent mechanism of action, and the stability afforded by the SMCC linker have contributed to the clinical success of ADCs like T-DM1. A thorough understanding of its properties and the application of robust experimental protocols for synthesis and characterization are paramount for the successful development of novel, targeted cancer therapies. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of antibody-drug conjugates.

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